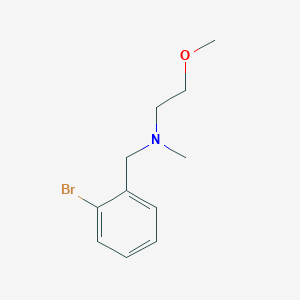![molecular formula C17H12FN3O2 B3082154 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid CAS No. 1119452-47-9](/img/structure/B3082154.png)
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid
説明
“4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid” is a chemical compound with the molecular formula C17H12FN3O2 and a molecular weight of 309.3 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a pyridazin-3-yl group, which is further connected to a 4-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 309.3 and a molecular formula of C17H12FN3O2 .科学的研究の応用
Vasodilator Activities
Research indicates that compounds structurally similar to 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid show significant vasodilator activities. One study highlighted the nitric oxide (NO)-independent activation of soluble guanylyl cyclase (sGC) by a related compound, leading to vasodilation in both pulmonary and systemic vascular beds. This action was enhanced under conditions of elevated tone, suggesting potential therapeutic applications in managing conditions like pulmonary hypertension (Pankey et al., 2011).
Anti-Inflammatory and Analgesic Effects
Several studies on analogs of this compound have demonstrated promising anti-inflammatory and analgesic properties. For instance, derivatives of 4,5-diaryloxazole, structurally related to the target compound, were found to lower inflammation and pain in animal models, potentially offering a method for optimizing drugs like oxaprozin with fewer gastrointestinal side effects (Zhou et al., 2009).
Neuroprotective Properties
Compounds structurally similar to this compound have shown neuroprotective effects in models of neuronal injury. One particular study highlighted the neuroprotective potential of a hypoxanthine derivative, AIT-082, against excitotoxicity-induced neuronal damage, suggesting a possible role in treating neurodegenerative disorders (Iorio et al., 2001).
Anticonvulsant and Neuroprotective Effects
Research on N-(substituted benzothiazol-2-yl)amides, which share a similar molecular framework with the target compound, has demonstrated significant anticonvulsant and neuroprotective effects in animal models. These findings open avenues for the development of new treatments for epilepsy and associated neuronal damage (Hassan et al., 2012).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that many nonsteroidal anti-inflammatory and analgesic drugs (nsaids) act by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
Based on the general mechanism of nsaids, it can be inferred that the compound might inhibit the cox enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
Given its potential role as an nsaid, it might affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins .
Result of Action
Nsaids generally result in reduced inflammation and pain due to their inhibition of prostaglandin synthesis .
特性
IUPAC Name |
4-[[6-(4-fluorophenyl)pyridazin-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-13-5-1-11(2-6-13)15-9-10-16(21-20-15)19-14-7-3-12(4-8-14)17(22)23/h1-10H,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLKZQABRLRQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)
![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)
![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)
![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)
![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)


![1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B3082128.png)
![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)
![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)
![4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082146.png)
![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)